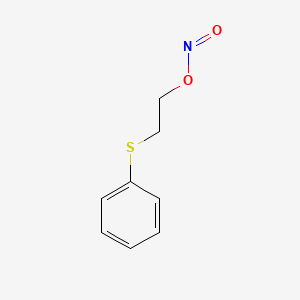
2-(Phenylsulfanyl)ethyl nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylsulfanyl)ethyl nitrite is an organic compound that features a phenylsulfanyl group attached to an ethyl nitrite moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfanyl)ethyl nitrite typically involves the reaction of phenylsulfanyl ethanol with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrite compound. The general reaction can be represented as follows:
C6H5S-CH2CH2OH+HNO2→C6H5S-CH2CH2ONO+H2O
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfanyl)ethyl nitrite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrite group to an amine group.
Substitution: The nitrite group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Phenylsulfanyl)ethyl nitrite has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfanyl)ethyl nitrite involves its interaction with molecular targets through its nitrite and phenylsulfanyl groups. The nitrite group can undergo metabolic conversion to nitric oxide (NO), which is a signaling molecule involved in various physiological processes. The phenylsulfanyl group can interact with thiol-containing proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Phenylsulfanyl ethanol: Lacks the nitrite group but shares the phenylsulfanyl moiety.
Ethyl nitrite: Contains the nitrite group but lacks the phenylsulfanyl moiety.
Phenylsulfanyl ethylamine: Contains both the phenylsulfanyl and ethyl groups but with an amine instead of a nitrite group.
Uniqueness
2-(Phenylsulfanyl)ethyl nitrite is unique due to the presence of both the phenylsulfanyl and nitrite groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
112752-00-8 |
|---|---|
Molecular Formula |
C8H9NO2S |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
2-phenylsulfanylethyl nitrite |
InChI |
InChI=1S/C8H9NO2S/c10-9-11-6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
KPBDQIBYMINZIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCON=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


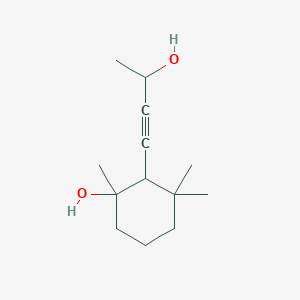
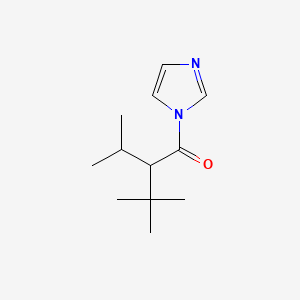
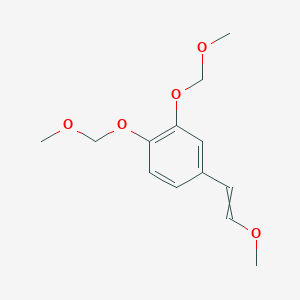
![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)
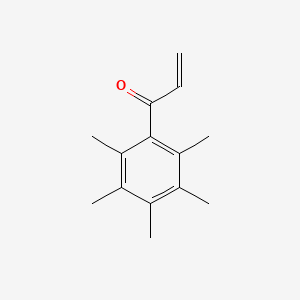
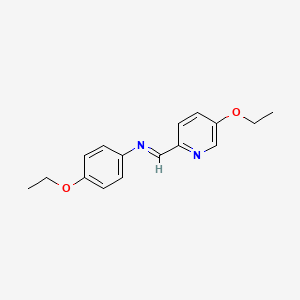
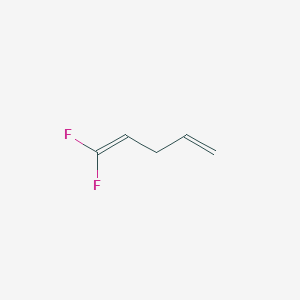

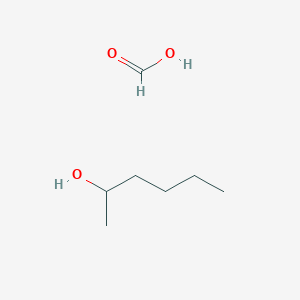
![N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide](/img/structure/B14311870.png)
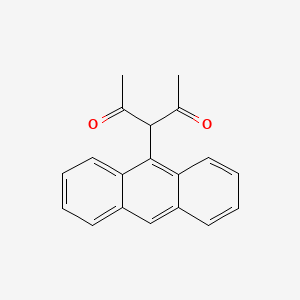
![7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol](/img/structure/B14311874.png)
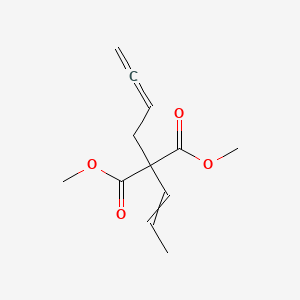
![1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol](/img/structure/B14311880.png)
